molecular formula C8H12Cl2O2 B14446048 2,2-Dichloroethenyl hexanoate CAS No. 79076-93-0

2,2-Dichloroethenyl hexanoate

Cat. No.: B14446048
CAS No.: 79076-93-0
M. Wt: 211.08 g/mol
InChI Key: VTATVTVLQQBZTN-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of hexanoic acid with 2,2-dichloroethenol. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl hexanoate typically involves the esterification reaction between hexanoic acid and 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Hexanoic Acid+2,2-Dichloroethenol2,2-Dichloroethenyl hexanoate+Water\text{Hexanoic Acid} + \text{2,2-Dichloroethenol} \rightarrow \text{this compound} + \text{Water} Hexanoic Acid+2,2-Dichloroethenol→2,2-Dichloroethenyl hexanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents, such as n-hexane, can further enhance the reaction rate and product purity. The process may also include steps for purification, such as distillation and recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Hexanoic acid derivatives.

    Reduction: 2,2-Dichloroethenyl hexanol.

    Substitution: Compounds with substituted chlorine atoms, depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloroethenyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission and leading to potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloroethenyl acetate
  • 2,2-Dichloroethenyl butanoate
  • 2,2-Dichloroethenyl propanoate

Comparison

Compared to similar compounds, 2,2-Dichloroethenyl hexanoate has a longer carbon chain, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure may also result in distinct biological activities and applications, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

79076-93-0

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

2,2-dichloroethenyl hexanoate

InChI

InChI=1S/C8H12Cl2O2/c1-2-3-4-5-8(11)12-6-7(9)10/h6H,2-5H2,1H3

InChI Key

VTATVTVLQQBZTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC=C(Cl)Cl

Origin of Product

United States

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